tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate
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Overview
Description
tert-Butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis. This compound is particularly interesting due to its unique structure, which includes a cyclohexene ring with a hydroxyl group and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate typically involves the reaction of a cyclohexene derivative with tert-butyl carbamate. One common method includes the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures . The reaction mixture is then stirred at room temperature for an extended period, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the carbamate group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals. It serves as a precursor for the synthesis of drugs that target specific molecular pathways. Its unique structure allows for the modification of its functional groups to enhance its biological activity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also interact with enzymes and receptors in biological systems, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the cyclohexene ring.
tert-Butyl carbazate: Another carbamate derivative used in organic synthesis.
tert-Butyl-N-methylcarbamate: A related compound with a methyl group instead of a hydroxyl group.
Uniqueness: tert-Butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate is unique due to its combination of a cyclohexene ring and a tert-butyl carbamate moiety. This structure provides it with distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
CAS No. |
2763741-03-1 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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